molecular formula C5H9N3O2 B1498536 4-AMino-6-hydroxy-2-MethylpyriMidine Hydrate CAS No. 732304-23-3

4-AMino-6-hydroxy-2-MethylpyriMidine Hydrate

Cat. No. B1498536
CAS RN: 732304-23-3
M. Wt: 143.14 g/mol
InChI Key: DASZPEWSQNRDMO-UHFFFAOYSA-N
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Description

4-Amino-6-hydroxy-2-methylpyrimidine hydrate is a pyrimidine derivative . It is a solid substance with a molecular weight of 143.15 . The IUPAC name for this compound is 6-amino-2-methyl-4-pyrimidinol hydrate .


Molecular Structure Analysis

The InChI code for 4-Amino-6-hydroxy-2-Methylpyrimidine Hydrate is 1S/C5H7N3O.H2O/c1-3-7-4(6)2-5(9)8-3;/h2H,1H3,(H3,6,7,8,9);1H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

4-Amino-6-hydroxy-2-Methylpyrimidine Hydrate is a white to light yellow powder or crystal . The compound should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Prototropic Tautomerism and Structural Studies

  • Polyfunctional Derivatives and Tautomerism : The hydration of related pyrimidine derivatives leads to an equilibrium mixture of tautomers, influenced by the medium's polarity. This demonstrates the compound's role in understanding chemical equilibrium and tautomerism in pyrimidine chemistry (Erkin & Krutikov, 2005).

Antiviral Activities

  • Antiviral Properties : Certain derivatives exhibit antiviral activities, particularly against herpes and retroviruses, highlighting the compound's potential in developing antiviral therapies. The structural modifications of the pyrimidine nucleus significantly influence its biological activity (Holý et al., 2002).

Synthesis and Chemical Reactions

  • Hydrazinolysis Studies : Research on the reaction of 6-amino-4-hydroxy-1-methylpyrimidine-2(1H)-thione with hydrazine showcases the compound's relevance in synthesizing triazoles and related products, offering insights into synthetic pathways and product formation (Dickinson & Jacobsen, 1975).

Spectroscopic and Structural Analysis

  • Vibrational and Electronic Spectral Study : The vibrational and electronic spectra of similar pyrimidine derivatives have been extensively studied, providing valuable data for understanding the molecular structure and electronic properties of pyrimidine compounds (Faizan et al., 2017).

Corrosion Inhibition

  • Inhibitive Performance on Steel Corrosion : Aminopyrimidines, including derivatives of the compound , have been evaluated for their performance as corrosion inhibitors on steel surfaces, linking their structural chemistry to practical applications in corrosion science (Masoud et al., 2010).

Immunostimulant Effects

  • Immunostimulant Action Under Extreme Conditions : Studies indicate that certain methylated pyrimidine derivatives exhibit pronounced immunostimulant actions, suggesting potential applications in enhancing immune responses under adverse conditions (Ismagilova et al., 2000).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315 and H319, indicating that it causes skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing eye protection/face protection, and seeking medical advice if eye irritation persists .

properties

IUPAC Name

4-amino-2-methyl-1H-pyrimidin-6-one;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O.H2O/c1-3-7-4(6)2-5(9)8-3;/h2H,1H3,(H3,6,7,8,9);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASZPEWSQNRDMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-AMino-6-hydroxy-2-MethylpyriMidine Hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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